(2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione
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Overview
Description
(2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of oxazolidinone rings, benzyl groups, and a conjugated diene system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione typically involves multiple steps, including the formation of oxazolidinone rings and the introduction of benzyl groups. One common approach is to start with the preparation of the oxazolidinone intermediates, which can be achieved through the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions. The subsequent steps involve the coupling of these intermediates with appropriate alkylating agents to introduce the benzyl groups and the formation of the conjugated diene system through controlled elimination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and precise control of temperature and pressure. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone rings to other functional groups.
Substitution: The benzyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to identify potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Studies focus on optimizing its structure to enhance its efficacy and reduce side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties contribute to the development of high-performance products.
Mechanism of Action
The mechanism of action of (2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2S,7S,E)-1,8-Bis((S)-4-methyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione
- (2S,7S,E)-1,8-Bis((S)-4-ethyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione
- (2S,7S,E)-1,8-Bis((S)-4-phenyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione
Uniqueness
What sets (2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione apart from similar compounds is its specific combination of benzyl groups and the conjugated diene system. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
173153-99-6 |
---|---|
Molecular Formula |
C34H42N2O6 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(E,2S,7S)-1,8-bis[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2,7-di(propan-2-yl)oct-4-ene-1,8-dione |
InChI |
InChI=1S/C34H42N2O6/c1-23(2)29(31(37)35-27(21-41-33(35)39)19-25-13-7-5-8-14-25)17-11-12-18-30(24(3)4)32(38)36-28(22-42-34(36)40)20-26-15-9-6-10-16-26/h5-16,23-24,27-30H,17-22H2,1-4H3/b12-11+/t27-,28-,29-,30-/m0/s1 |
InChI Key |
NFQXETVHDDJGSI-HQSGZKGSSA-N |
Isomeric SMILES |
CC(C)[C@H](C/C=C/C[C@@H](C(C)C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(CC=CCC(C(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2)C(=O)N3C(COC3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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